N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)furan-2-carboxamide
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Overview
Description
N-Methyl-N-(1,2,2,6,6-pentamethyl-4-piperidinyl)-2-furamide is a synthetic organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a piperidine ring substituted with multiple methyl groups and a furamide moiety. Its distinct structure imparts specific chemical properties that make it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1,2,2,6,6-pentamethyl-4-piperidinyl)-2-furamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions.
Methylation: The piperidine ring is then subjected to methylation using methylating agents such as methyl iodide or dimethyl sulfate.
Furamide Formation:
Industrial Production Methods
Industrial production of N-Methyl-N-(1,2,2,6,6-pentamethyl-4-piperidinyl)-2-furamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction parameters such as temperature, pressure, and reactant concentrations.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(1,2,2,6,6-pentamethyl-4-piperidinyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-Methyl-N-(1,2,2,6,6-pentamethyl-4-piperidinyl)-2-furamide finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-Methyl-N-(1,2,2,6,6-pentamethyl-4-piperidinyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3,3′-bis(methylamino)dipropylamine
- N-Methyl-N,N-bis(3-methylamino)propylamine
- Methylbis(3-methylaminopropyl)amine
Uniqueness
N-Methyl-N-(1,2,2,6,6-pentamethyl-4-piperidinyl)-2-furamide is unique due to its specific structural features, such as the highly substituted piperidine ring and the presence of the furamide group. These structural elements confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H26N2O2 |
---|---|
Molecular Weight |
278.39 g/mol |
IUPAC Name |
N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C16H26N2O2/c1-15(2)10-12(11-16(3,4)18(15)6)17(5)14(19)13-8-7-9-20-13/h7-9,12H,10-11H2,1-6H3 |
InChI Key |
YSSIYNDAPHJBAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)N(C)C(=O)C2=CC=CO2)C |
Origin of Product |
United States |
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